molecular formula C9H9FO3 B13499517 methyl (2S)-2-(2-fluorophenyl)-2-hydroxyacetate

methyl (2S)-2-(2-fluorophenyl)-2-hydroxyacetate

Cat. No.: B13499517
M. Wt: 184.16 g/mol
InChI Key: JLRHGNPNLVZNCD-QMMMGPOBSA-N
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Description

Methyl (2S)-2-(2-fluorophenyl)-2-hydroxyacetate is an organic compound with a unique structure that includes a fluorophenyl group and a hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(2-fluorophenyl)-2-hydroxyacetate typically involves the esterification of (2S)-2-(2-fluorophenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(2-fluorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl (2S)-2-(2-fluorophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(2-fluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyacetate moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate
  • Methyl (2S)-2-(2-bromophenyl)-2-hydroxyacetate
  • Methyl (2S)-2-(2-iodophenyl)-2-hydroxyacetate

Uniqueness

Methyl (2S)-2-(2-fluorophenyl)-2-hydroxyacetate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding affinity to biological targets.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

methyl (2S)-2-(2-fluorophenyl)-2-hydroxyacetate

InChI

InChI=1S/C9H9FO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3/t8-/m0/s1

InChI Key

JLRHGNPNLVZNCD-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1F)O

Canonical SMILES

COC(=O)C(C1=CC=CC=C1F)O

Origin of Product

United States

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